6-(pyrrolidin-1-yl)-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide
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Description
6-(pyrrolidin-1-yl)-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C11H13N7O and its molecular weight is 259.273. The purity is usually 95%.
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Scientific Research Applications
Optical Sensors and Biological Applications
Pyrimidine derivatives, including those with structures similar to 6-(pyrrolidin-1-yl)-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide, have been extensively studied for their potential in various scientific applications. Notably, these compounds have found significant use in the development of optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for sensing probes. Additionally, their biological and medicinal applications are diverse, ranging from anti-inflammatory effects to potential roles in central nervous system (CNS) drug synthesis. The anti-inflammatory properties of pyrimidine derivatives are attributed to their inhibitory effects on various inflammatory mediators, highlighting their pharmacological significance (Jindal & Kaur, 2021); (Rashid et al., 2021).
CNS Acting Drugs and Pharmacological Activities
The structural diversity of pyrimidine derivatives allows for their exploration in the synthesis of novel CNS acting drugs. These compounds' heterocyclic nature, featuring nitrogen atoms, makes them integral to various organic compounds with CNS activity. This research direction is vital given the increasing prevalence of CNS disorders and the adverse effects associated with many current CNS drugs. Furthermore, the pharmacological activities of pyrimidine derivatives are broad, encompassing antiviral, psychotropic, antimicrobial, and antitumor effects among others, which underscores the versatility and potential of these compounds in medicinal chemistry (Saganuwan, 2017); (Chiriapkin, 2022).
Synthesis of Heterocycles and Drug Development
Pyrimidine derivatives are pivotal in the synthesis of various heterocycles, such as pyridine, pyrimidine, and pyrrole derivatives, due to their role as versatile synthetic intermediates. This synthetic utility extends to the development of compounds for biological interest, including potential anticonvulsant compounds. The enaminone character of certain pyrimidine derivatives allows for their use in a wide range of chemical transformations, further highlighting their importance in drug development and synthesis of biologically active compounds (Negri et al., 2004).
Properties
IUPAC Name |
6-pyrrolidin-1-yl-N-(1H-1,2,4-triazol-5-yl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N7O/c19-10(16-11-14-7-15-17-11)8-5-9(13-6-12-8)18-3-1-2-4-18/h5-7H,1-4H2,(H2,14,15,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQQNVGECHBEFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=NC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.